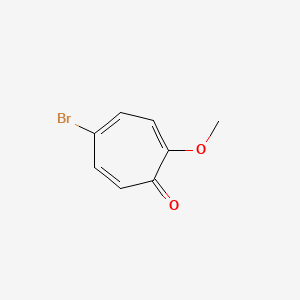

5-Bromo-2-methoxycyclohepta-2,4,6-trien-1-one

Overview

Description

5-Bromo-2-methoxycyclohepta-2,4,6-trien-1-one is a chemical compound with the CAS number 33816-51-2 . It has a molecular weight of 215.04 .

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-methoxycyclohepta-2,4,6-trien-1-one can be analyzed using various spectroscopic methods. For instance, it has been analyzed using 2 NMR and 1 MS (GC) spectra .Physical And Chemical Properties Analysis

5-Bromo-2-methoxycyclohepta-2,4,6-trien-1-one has a melting point of 189-190 °C and a predicted boiling point of 269.1±40.0 °C . Its predicted density is 1.862±0.06 g/cm3 .Scientific Research Applications

Heterocyclic Synthesis

5-Bromo-2-methoxycyclohepta-2,4,6-trien-1-one and its derivatives have significant applications in the field of heterocyclic synthesis. These compounds serve as essential intermediates in the construction of complex heterocyclic structures. For instance, Martins (2002) reported the synthesis of a series of 5-bromo-4-methoxy-1,1,1-trihalo-3-alken-2-ones, demonstrating their utility in synthesizing heterocyclic compounds (Martins, 2002). Additionally, a review by Mittersteiner et al. (2020) highlighted the use of brominated β-alkoxyvinyl trihalomethyl ketones, including 5-bromo derivatives, as promising synthons in heterocyclic synthesis (Mittersteiner et al., 2020).

Synthesis of Analogues and Derivatives

The compound is also pivotal in the synthesis of various structural analogues. Research by Shishov et al. (2014) involved the synthesis of hydroxy-4-methoxytricyclo[7.3.1.02,7]trideca-2,4,6-trien-8-one from a bromo-methoxybenzene derivative, highlighting the compound's role in creating bioisosteric analogues of colchicine (Shishov et al., 2014).

Reactions with Alumole Derivatives

In the field of organometallic chemistry, the compound has been used in studies involving alumole derivatives. Agou et al. (2015) described the reaction of a bromo-alumacyclohepta-triene derivative, which is key in understanding the reactivity and structural properties of these organometallic compounds (Agou et al., 2015).

Organosilicon Synthesis

Geyer et al. (2015) explored the synthesis of organosilicon compounds, where 5-bromo-2-methoxycyclohepta-2,4,6-trien-1-one derivatives played a role in the development of new silicon-containing heterocycles (Geyer et al., 2015).

Antiviral and Antiproliferative Activity

Research has also been conducted on the antiproliferative and antiviral potential of derivatives of this compound. Narayana et al. (2010) synthesized 2-(2-bromo-5-methoxyphenyl)-6-aryl-1,3-thiazolo[3,2b][1,2,4]triazoles, evaluating their antiproliferative activity, indicating potential medicinal applications (Narayana et al., 2010).

Synthesis of Pyrimidines and Analogues

The compound has also been used in the synthesis of pyrimidines and their analogues, which have significant implications in medicinal chemistry. Aquino et al. (2017) utilized 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one, a closely related compound, to synthesize (1,2,3-triazol-1-yl)methyl-pyrimidines, showcasing its role in creating biologically active molecules (Aquino et al., 2017).

Role in Organometallic Chemistry

In organometallic chemistry, the compound's derivatives are valuable for understanding the reactivity and bonding in metal complexes. Sharutin et al. (2014) synthesized tris(5-bromo-2-methoxyphenyl)antimony dicarboxylates, contributing to the knowledge of antimony-based organometallics (Sharutin et al., 2014).

Future Directions

properties

IUPAC Name |

5-bromo-2-methoxycyclohepta-2,4,6-trien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c1-11-8-5-3-6(9)2-4-7(8)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSEOPRICQZFYBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=CC1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345374 | |

| Record name | 5-Bromo-2-methoxycyclohepta-2,4,6-trien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-methoxycyclohepta-2,4,6-trien-1-one | |

CAS RN |

33816-51-2 | |

| Record name | 5-Bromo-2-methoxycyclohepta-2,4,6-trien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(2-Chloroethylamino)ethylamino]propyl dihydrogen phosphate](/img/structure/B1594398.png)